molecular formula C15H25NO2S2 B12005285 N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide CAS No. 17627-00-8

N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Cat. No.: B12005285
CAS No.: 17627-00-8
M. Wt: 315.5 g/mol
InChI Key: LUBMPFREPNHNKD-UHFFFAOYSA-N
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Description

N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with dibutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin Maleate: Used as a stabilizer in polyvinyl chloride production.

    Di-n-butyltin: Used in the synthesis of other organotin compounds.

Uniqueness

N-(dibutyl-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

17627-00-8

Molecular Formula

C15H25NO2S2

Molecular Weight

315.5 g/mol

IUPAC Name

N-(dibutyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO2S2/c1-4-6-12-19(13-7-5-2)16-20(17,18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3

InChI Key

LUBMPFREPNHNKD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)CCCC

Origin of Product

United States

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